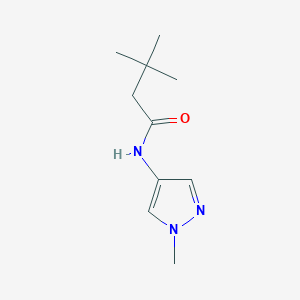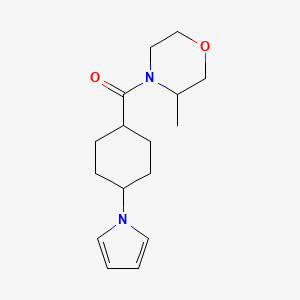![molecular formula C16H19ClN2O B7559059 [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, also known as CQPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the replication of the malaria parasite by interfering with the heme detoxification pathway. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA replication.
Biochemical and Physiological Effects:
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the growth of blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
实验室实验的优点和局限性
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is easily synthesized using a simple and efficient method. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is also readily available and relatively inexpensive. However, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has poor solubility in water, which can limit its use in some experiments.
未来方向
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several potential future directions for scientific research. It may be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol may be studied for its potential use in the treatment of viral infections such as hepatitis C. Further research may also be conducted to explore the potential use of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit antimalarial, antiviral, and anticancer properties. Further research may be conducted to explore its potential use in the treatment of neurodegenerative diseases and viral infections.
合成方法
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine and formaldehyde. The resulting product is [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, which is a white crystalline powder.
科学研究应用
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimalarial, antiviral, and anticancer properties. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[1-[(5-chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-18-16)10-19-8-5-12(11-20)6-9-19/h1-4,7,12,20H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTICSRXHBFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)